molecular formula C9H12N2O2S B2827086 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide CAS No. 67804-53-9

2-(3-Aminophenyl)isothiazolidine 1,1-dioxide

Cat. No. B2827086
CAS RN: 67804-53-9
M. Wt: 212.27
InChI Key: MACVOXCGYYWJRP-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C9H12N2O2S . It is a heterocyclic compound that contains an isothiazolidine ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide consists of a five-membered isothiazolidine ring attached to a phenyl ring via a nitrogen atom . The isothiazolidine ring contains a sulfur atom and an additional nitrogen atom, and it is functionalized with two oxygen atoms to form a 1,1-dioxide group .

Scientific Research Applications

Summary of the Application

Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .

Results or Outcomes

The compound showed strong in vitro antiparasitic activity with an EC50 of 2 nM. Moreover, this compound was also found with good orally bioavailability, and good plasma and brain exposure in mice .

2. Anti-Intestinal Nematode Applications of 1-Acyl-3-(2’-aminophenyl) Thioureas

Summary of the Application

A series of 1-acyl-3-(2’-aminophenyl) thiourea derivatives were designed and synthesized for their potential as anti-intestinal nematode prodrugs .

Results or Outcomes

Among these compounds, compound 5h (1-(2’-furanyl)acyl-3-(2’-aminophenyl) thiourea) produced the highest activity with 89.4% deparasitization at concentrations of 10 mg/kg of rat .

3. Chemical Properties of β-Amino-γ-Sultams

Summary of the Application

The reactivity of the 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide (β-amino-γ-sultam) framework has been studied. This heterocyclic system shows reactivity toward various electrophiles on spiranic and non-spiranic substrates .

Methods of Application or Experimental Procedures

A variety of C-electrophiles (acetic anhydride, benzoyl chloride, DMFDMA, 4,4-dimethoxybutan-2-one) and heteroatom electrophiles (bromine, nitrosyl acetate) have been explored. Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions .

Results or Outcomes

β-Amino-γ-sultams were used as starting compounds for the synthesis of 6- or 7-substituted 1λ6-isothiazolo[4,5-b]pyridine-1,1-dioxides through condensation reaction and palladium-catalyzed oxidative coupling .

4. Anti-Arthritic Agents with γ-Sultam Skeleton

Summary of the Application

Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton were developed. These agents are cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase .

Results or Outcomes

5. Chemical Properties Evaluation of β-Amino-γ-Sultams

Summary of the Application

The reactivity of the 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide (β-amino-γ-sultam) framework has been studied. This heterocyclic system shows reactivity toward various electrophiles on spiranic and non-spiranic substrates .

Methods of Application or Experimental Procedures

A variety of C-electrophiles (acetic anhydride, benzoyl chloride, DMFDMA, 4,4-dimethoxybutan-2-one) and heteroatom electrophiles (bromine, nitrosyl acetate) have been explored. Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions .

Results or Outcomes

β-Amino-γ-sultams were used as starting compounds for the synthesis of 6- or 7-substituted 1λ6-isothiazolo[4,5-b]pyridine-1,1-dioxides through condensation reaction and palladium-catalyzed oxidative coupling .

6. Anti-Arthritic Agents with γ-Sultam Skeleton

Summary of the Application

Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton were developed. These agents are cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase .

Safety And Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACVOXCGYYWJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)isothiazolidine 1,1-dioxide

CAS RN

67804-53-9
Record name 2-(3-aminophenyl)-1,2-thiazolidine-1,1-dione
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